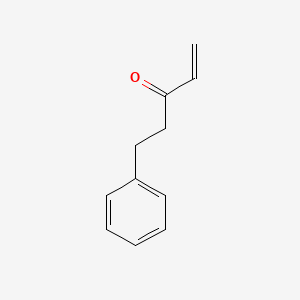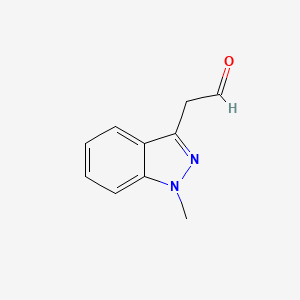
2-(1-Methyl-1h-indazol-3-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methyl-1h-indazol-3-yl)acetaldehyde is a chemical compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound features an indazole ring substituted with a methyl group at the 1-position and an acetaldehyde group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1h-indazol-3-yl)acetaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazole derivatives . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are also employed to synthesize indazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methyl-1h-indazol-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The indazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1-Methyl-1h-indazol-3-yl)acetic acid.
Reduction: Formation of 2-(1-Methyl-1h-indazol-3-yl)ethanol.
Substitution: Formation of various substituted indazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(1-Methyl-1h-indazol-3-yl)acetaldehyde has several scientific research applications, including:
Biology: Studied for its potential role in modulating biological pathways and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 2-(1-Methyl-1h-indazol-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The indazole ring can interact with various enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and other enzymes involved in inflammatory pathways . The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-1H-indazole-3-carboxaldehyde
- 1-Methyl-1H-indazole-3-acetic acid
- 1-Methyl-1H-indazole-3-ethanol
Uniqueness
2-(1-Methyl-1h-indazol-3-yl)acetaldehyde is unique due to the presence of both the indazole ring and the acetaldehyde group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its structural features make it a valuable compound for the synthesis of diverse derivatives with potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
2-(1-methylindazol-3-yl)acetaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-12-10-5-3-2-4-8(10)9(11-12)6-7-13/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
TWMAGGTWZVTOLP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=N1)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate](/img/structure/B13553861.png)
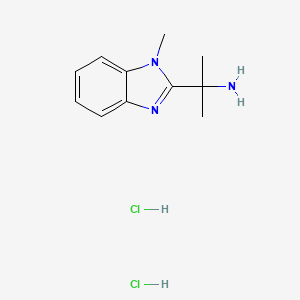
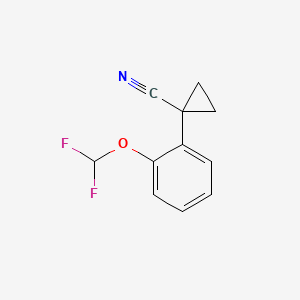
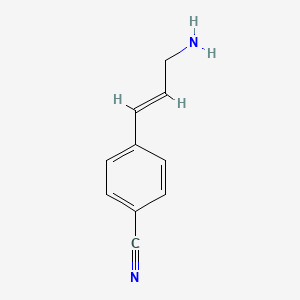

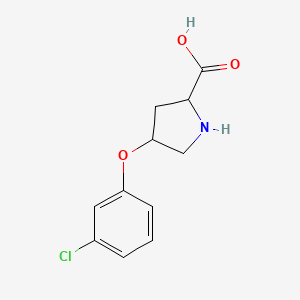
![{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13553885.png)
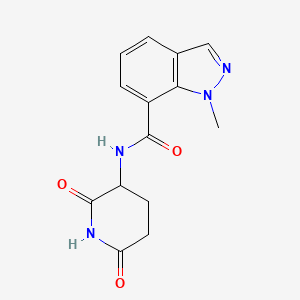
![2-[5-Bromo-2-(methylsulfanyl)phenyl]aceticacid](/img/structure/B13553891.png)


